GSK2881078 is a non-steroidal selective androgen receptor modulator (SARM) investigated for its potential to treat muscle weakness associated with chronic illnesses. [, , ] It functions by selectively binding to androgen receptors, primarily in muscle tissue, leading to anabolic effects. [] This selectivity aims to achieve therapeutic benefits with minimized androgenic side effects typically associated with traditional anabolic steroids. [, ]
The synthesis of GSK-2881078 involves several key steps that leverage advanced organic chemistry techniques. The compound is synthesized using a method that typically includes the formation of aryl propionamide scaffolds. The synthesis process may involve reactions such as nucleophilic substitutions and coupling reactions, often facilitated by catalysts to enhance yield and purity .
Technical details include:
The molecular structure of GSK-2881078 can be characterized using various spectroscopic techniques. Its chemical formula and structure reveal the presence of key functional groups that contribute to its activity as a SARM.
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and assess the purity of GSK-2881078 .
GSK-2881078 participates in several chemical reactions during its synthesis and potential metabolic pathways. Key reactions include:
In vitro studies have also been conducted to evaluate how GSK-2881078 interacts with biological systems, particularly focusing on its stability under physiological conditions and its metabolic pathways .
The mechanism of action for GSK-2881078 involves its selective binding to androgen receptors located in various tissues such as muscle and bone. Upon binding, the GSK-2881078-androgen receptor complex translocates to the nucleus where it regulates gene expression related to muscle growth and bone density.
This selective action minimizes unwanted side effects typically associated with non-selective androgen receptor agonists .
GSK-2881078 exhibits several notable physical and chemical properties:
These properties are critical for determining appropriate formulation strategies for therapeutic use .
GSK-2881078 has shown promise in various scientific applications:
GSK-2881078 (IUPAC name: (R)-1-[1-(Methylsulfonyl)propan-2-yl]-4-(trifluoromethyl)-1H-indole-5-carbonitrile) is a synthetically engineered selective androgen receptor modulator (SARM) with distinct structural features. Its molecular formula is C₁₄H₁₃F₃N₂O₂S, corresponding to a molecular weight of 330.33 g/mol [4] [6] [10]. The compound incorporates a chiral center at the propan-2-yl group linked to the methylsulfonyl moiety, with the (R)-enantiomer demonstrating optimal biological activity [5] [9]. Key structural elements include:
Property | Value |
---|---|
Empirical Formula | C₁₄H₁₃F₃N₂O₂S |
Exact Mass | 330.0650 Da |
Elemental Composition | C: 50.91%; H: 3.97%; F: 17.25%; N: 8.48%; O: 9.69%; S: 9.71% |
XLogP | 3.4 |
Hydrogen Bond Acceptors | 6 |
Rotatable Bonds | 3 |
Stereochemistry | (R)-configuration at chiral center |
Canonical SMILES | N#CC1=C(C(F)(F)F)C2=C(N(C@HCS(=O)(C)=O)C=C2)C=C1 |
InChI Key | SKDVMPZQJMZEAC-SECBINFHSA-N |
The stereochemistry is critical for AR selectivity, as the (S)-enantiomer shows significantly reduced binding affinity. Crystallographic studies confirm that the (R)-configuration optimally positions the sulfonyl group for hydrogen bonding with AR residue Gln711 [5] [9].
As a non-steroidal SARM, GSK-2881078 fundamentally differs from endogenous steroidal androgens (e.g., testosterone, dihydrotestosterone) in its scaffold and pharmacological profile. Key distinctions include:
Core Structural Differences
Tissue-Selectivity Mechanisms
GSK-2881078 acts as a partial agonist in androgenic tissues (e.g., prostate) but a full agonist in anabolic tissues (muscle, bone). This selectivity arises from:
Feature | GSK-2881078 | Testosterone |
---|---|---|
Core Structure | Indole-carbonitrile | Steroid nucleus |
Chiral Centers | 1 | 6 |
Key Functional Groups | −CF₃, −C≡N, −SO₂CH₃ | −OH, −C=O (at C3/C17) |
Tissue Selectivity | High (muscle > prostate) | Low (androgenic effects) |
Metabolic Stability | High (resists 5α-reduction) | Low (rapidly reduced) |
The trifluoromethyl group enhances binding to the AR hydrophobic pocket while resisting CYP3A4-mediated metabolism, a limitation of steroidal agents [3] [6].
The development of GSK-2881078 exemplifies structure-activity relationship (SAR)-driven optimization to achieve tissue selectivity and oral bioavailability. Key design strategies included:
Lead Identification and Scaffold Optimization
Initial candidates were derived from indole-3-carboxamide scaffolds. Introduction of the C5-nitrile increased AR binding affinity (Ki < 5 nM) by forming a hydrogen bond with AR Leu704. The C4-trifluoromethyl group improved selectivity over progesterone/estrogen receptors (100-fold) [3] [6] [10].
Chiral Optimization
Pharmacokinetic Refinement
CYP3A4 Interactions: Deliberate avoidance of CYP3A4 inhibition minimized drug-drug interaction risks, confirmed in clinical PK studies [3] [8].
Table 3: Key Optimization Milestones in GSK-2881078 Development
Parameter | Initial Lead | Optimized GSK-2881078 | Improvement Factor |
---|---|---|---|
AR Binding Affinity (Ki) | 850 nM | 1.2 nM | 708-fold |
Functional EC₅₀ | 120 nM (PC3 cells) | 3.99 nM (PC3 cells) | 30-fold |
Metabolic Stability (t₁/₂) | 2.1 h (human hepatocytes) | >24 h | >10-fold |
Selectivity (vs. PR/ER) | 10-fold | >100-fold | 10-fold |
This optimization yielded a candidate with a high anabolic-to-androgenic ratio (>10:1 in rodent models), validating its classification as a SARM [3] [6] [10].
Table 4: Standardized Nomenclature for GSK-2881078
Nomenclature Type | Identifier |
---|---|
IUPAC Name | (R)-1-[1-(Methylsulfonyl)propan-2-yl]-4-(trifluoromethyl)-1H-indole-5-carbonitrile |
CAS Registry Number | 1539314-06-1 |
Synonyms | GSK-2881078; GSK2881078; GSK 2881078 |
PubChem CID | 86709174 |
ChemSpider ID | 49864855 |
UNII | 1V1B2L1792 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7